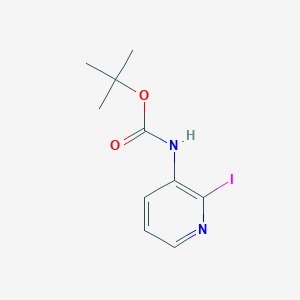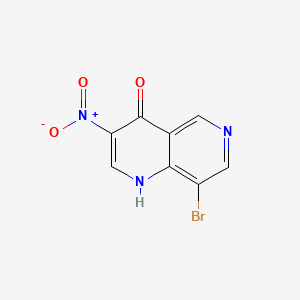
8-Bromo-3-nitro-1,6-naphthyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-nitro-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine and nitro functional groups attached to a naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,6-naphthyridin-4-ol followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-3-nitro-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed
Substitution: Formation of substituted naphthyridines.
Reduction: Formation of 8-Bromo-3-amino-1,6-naphthyridin-4-ol.
Oxidation: Formation of 8-Bromo-3-nitro-1,6-naphthyridin-4-one.
Aplicaciones Científicas De Investigación
8-Bromo-3-nitro-1,6-naphthyridin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and photophysical applications.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells. The bromine atom may enhance the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
8-Bromo-3-nitro-1,6-naphthyridin-4-ol can be compared with other naphthyridine derivatives such as:
6-Bromo-1,8-naphthyridin-2-ol: Similar in structure but differs in the position of the bromine and hydroxyl groups.
8-Bromo-1,6-naphthyridin-2(1H)-one: Lacks the nitro group and has a different functional group at the 2-position.
1,6-naphthyridin-2-amine: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H4BrN3O3 |
|---|---|
Peso molecular |
270.04 g/mol |
Nombre IUPAC |
8-bromo-3-nitro-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-5-2-10-1-4-7(5)11-3-6(8(4)13)12(14)15/h1-3H,(H,11,13) |
Clave InChI |
ULVLRGPBLXRVGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C2=CN=CC(=C2N1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)

![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)
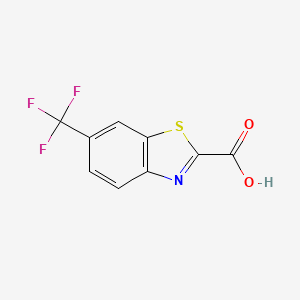
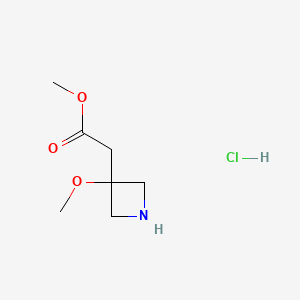
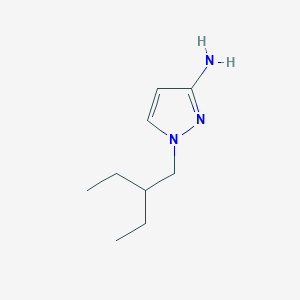
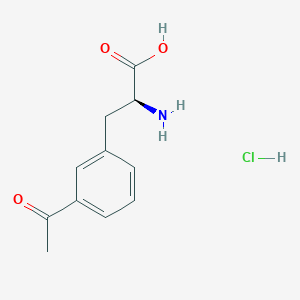

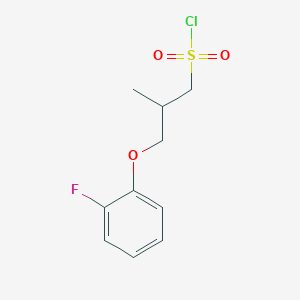
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)

